molecular formula C12H14IN5O3 B4328179 ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate

ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate

Cat. No. B4328179
M. Wt: 403.18 g/mol
InChI Key: WANNPOCVPMJFOM-UHFFFAOYSA-N
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Description

Ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate is a compound with potential applications in scientific research. It is a pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors involved in the inflammatory response, tumor growth, or microbial proliferation. It may also modulate certain signaling pathways involved in neuronal function and survival.
Biochemical and Physiological Effects:
Ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a transcription factor involved in inflammation. It has also been shown to induce apoptosis in tumor cells and to inhibit microbial growth. In addition, it has been studied for its potential neuroprotective effects, including the modulation of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate in lab experiments is its potential as a multi-targeted agent with various biological activities. It may also have low toxicity and good bioavailability. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate. One direction is to explore its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its pharmacokinetic and pharmacodynamic properties.
In conclusion, ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate is a compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential as a therapeutic agent in various diseases.

Scientific Research Applications

Ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

ethyl 2-[3-[[2-(4-iodopyrazol-1-yl)acetyl]amino]pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN5O3/c1-2-21-12(20)8-17-4-3-10(16-17)15-11(19)7-18-6-9(13)5-14-18/h3-6H,2,7-8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANNPOCVPMJFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)CN2C=C(C=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate
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ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate
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ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate
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ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate
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ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate
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ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate

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